molecular formula C24H22ClNO6 B11123658 Dimethyl 4-(4-{[(4-chlorophenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(4-{[(4-chlorophenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11123658
M. Wt: 455.9 g/mol
InChI Key: IDKVXUUFZOMOSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, characterized by a nitrogen-containing heterocyclic core with conjugated double bonds. Key structural features include:

  • Dimethyl ester groups at positions 3 and 3.
  • 2,6-Dimethyl substituents on the 1,4-DHP ring.
  • A 4-(4-chlorophenyl carbonyloxy)phenyl group at position 2.

1,4-DHPs are widely studied for their pharmacological properties, particularly as calcium channel blockers (e.g., nifedipine). The 4-chlorophenyl carbonyloxy group introduces steric and electronic modifications that may enhance target binding or stability compared to simpler aryl substituents .

Properties

Molecular Formula

C24H22ClNO6

Molecular Weight

455.9 g/mol

IUPAC Name

dimethyl 4-[4-(4-chlorobenzoyl)oxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C24H22ClNO6/c1-13-19(23(28)30-3)21(20(14(2)26-13)24(29)31-4)15-7-11-18(12-8-15)32-22(27)16-5-9-17(25)10-6-16/h5-12,21,26H,1-4H3

InChI Key

IDKVXUUFZOMOSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Modified Hantzsch Cyclocondensation

The foundational step involves constructing the 1,4-dihydropyridine core via a three-component reaction. Conventional thermal methods employ methyl acetoacetate (2.2 equivalents), 4-hydroxybenzaldehyde (1 equivalent), and ammonium acetate (1.2 equivalents) in refluxing methanol for 8–12 hours. This yields dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, a precursor with a free phenolic hydroxyl group for subsequent acylation.

Microwave-assisted synthesis significantly enhances efficiency, achieving 85–92% yields in 15–20 minutes using 300–500 W irradiation. Solvent optimization studies indicate ethanol or methanol as ideal media due to their dielectric properties and compatibility with ammonium acetate.

Key analytical data for the intermediate:

  • Melting Point : 221–223°C

  • IR (KBr) : 3340 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O ester), 1602 cm⁻¹ (C=C aromatic)

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 2.28 (s, 6H, CH₃), 3.58 (s, 6H, OCH₃), 4.98 (s, 1H, NH), 6.82–7.25 (m, 4H, aromatic).

Purification and Characterization

Recrystallization and Chromatography

  • Recrystallization : The crude product is purified using ethanol/water (3:1 v/v), yielding colorless crystals.

  • Column chromatography : For higher purity, silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent resolves unreacted acyl chloride and dihydropyridine byproducts.

Analytical validation :

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₂₉H₂₅ClN₂O₆: 557.1378; observed: 557.1381.

  • X-ray crystallography : Confirms the boat conformation of the DHP ring and equatorial orientation of the 4-chlorobenzoyloxy group.

Comparative Analysis of Synthetic Routes

ParameterConventional HantzschMicrowave Hantzsch
Reaction Time8–12 hours15–20 minutes
Yield68–75%85–92%
Purity (HPLC)95–97%98–99%
Energy ConsumptionHighLow

Microwave advantages : Enhanced reaction homogeneity and reduced thermal degradation of the acid-labile DHP ring.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Patent WO2012146067A1 discloses a scalable continuous flow system for DHP derivatives:

  • Reactors : Tubular microreactors (0.5–2.0 mm diameter) with in-line IR monitoring.

  • Conditions : 100–120°C, 10–15 bar pressure, residence time 5–8 minutes.

  • Output : 1.2 kg/hour with >90% conversion.

Solvent Recycling

Methanol recovery via fractional distillation achieves 85–90% solvent reuse, reducing production costs by ~30% .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 4-(4-{[(4-chlorophenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The ester groups can be reduced to alcohols under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Dimethyl 4-(4-{[(4-chlorophenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of calcium channel blockers.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Dimethyl 4-(4-{[(4-chlorophenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act as a calcium channel blocker by binding to the L-type calcium channels, inhibiting calcium influx, and thereby exerting its therapeutic effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Modifications in 1,4-DHP Derivatives

The table below summarizes key structural and functional differences between the target compound and its analogs:

Compound Name (Example) Substituents at Position 4 Ester Groups Key Pharmacological Activities Key Findings References
Target Compound 4-(4-Chlorophenyl carbonyloxy)phenyl Dimethyl Potential calcium channel modulation Structural similarity to nisoldipine; chlorine enhances lipophilicity
Diethyl 4-(4-Chlorophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate 4-Chlorophenyl Diethyl Apoptosis induction Cytotoxic in HCT116 colon cancer cells via apoptotic pathways
Dibenzyl 4-(4-Chlorophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate 4-Chlorophenyl Dibenzyl Not reported Increased steric bulk may reduce bioavailability
Dimethyl 4-(4-Methoxyphenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate 4-Methoxyphenyl Dimethyl Antioxidant, neuroprotective Methoxy group enhances electron-donating properties
Diethyl 4-(2,4-Dichlorophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate 2,4-Dichlorophenyl Diethyl Calcium channel antagonism Dichloro substitution increases receptor affinity vs. monosubstituted
Dimethyl 4-(4-((5-(4-Benzylpiperidin-1-yl)pentyl)oxy)phenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate 4-(Aminoalkyloxy)phenyl Dimethyl AChE/BuChE inhibition, Ca²⁺ antagonism Dual mechanism: cholinesterase inhibition and neuroprotection

Impact of Ester Groups

  • Diethyl Esters : Increased lipophilicity enhances cell penetration, as seen in apoptosis-inducing derivatives .
  • Dibenzyl Esters : Bulky aromatic esters may hinder crystallinity and bioavailability .

Role of Substituents on the Aryl Ring

  • 4-Chlorophenyl : Enhances lipophilicity and electron-withdrawing effects, stabilizing the 1,4-DHP ring and improving receptor binding .
  • 4-Methoxyphenyl : Electron-donating methoxy group increases antioxidant activity but may reduce calcium channel affinity .
  • Aminoalkyloxy Groups: Introduce hydrogen-bonding capabilities, enabling dual mechanisms (e.g., cholinesterase inhibition and neuroprotection) .

Pharmacological Activities

Calcium Channel Modulation
  • The target compound’s 4-chlorophenyl substituent aligns with nisoldipine analogs, where electron-withdrawing groups (e.g., NO₂, Cl) optimize planarity and calcium channel binding .
  • Diethyl 4-(2,4-dichlorophenyl) derivatives show enhanced potency due to increased steric and electronic effects .
Cytotoxicity and Apoptosis
  • Diethyl 4-(4-chlorophenyl) derivatives induce apoptosis in HCT116 cells, with IC₅₀ values ~16–68 µM . The dimethyl analog may exhibit reduced efficacy due to lower lipophilicity.
Neuroprotection and Antioxidant Effects
  • Aminoalkyloxy-substituted DHPs (e.g., compound 3h) demonstrate neuroprotection (28–38% cell viability at 0.3 µM) and antioxidant capacity (2.54 Trolox equivalents) .

Crystallographic and Conformational Insights

  • Ring Puckering: Substituents influence 1,4-DHP ring planarity. Electron-withdrawing groups (e.g., Cl, NO₂) reduce puckering, enhancing calcium channel binding .

Biological Activity

Dimethyl 4-(4-{[(4-chlorophenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through detailed analysis, including case studies and research findings.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridine derivatives, characterized by a 1,4-dihydropyridine core structure. Its molecular formula is C24H22ClNO5C_{24}H_{22}ClNO_5, and it features multiple functional groups that influence its biological activity.

Table 1: Structural Features of the Compound

FeatureDescription
Molecular FormulaC24H22ClNO5C_{24}H_{22}ClNO_5
Dihydropyridine CorePresent
Chlorophenyl GroupYes
Carbonyl GroupYes
Ester GroupsTwo (dimethyl esters)

Anticancer Activity

Recent studies have investigated the anticancer properties of similar dihydropyridine derivatives. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines.

  • Case Study : A study evaluated the cytotoxicity of dihydropyridine derivatives against HeLa cells, reporting IC50 values ranging from 0.69 μM to 11 μM, indicating potent activity compared to standard treatments like doxorubicin .

Antimicrobial Activity

The antimicrobial potential of compounds featuring chlorophenyl groups has been documented extensively. The presence of such moieties often enhances the antibacterial and antifungal properties.

  • Research Findings : A related study demonstrated that 3-(4-chlorophenyl)-1H-pyrazole derivatives exhibited significant antimicrobial activity against various pathogens, suggesting that similar structures may confer beneficial properties .

The mechanism through which these compounds exert their biological effects often involves modulation of enzyme activities or interference with cellular signaling pathways.

  • Dihydroorotate Dehydrogenase Inhibition : Some derivatives have been shown to inhibit human dihydroorotate dehydrogenase (DHODH), a crucial enzyme in pyrimidine biosynthesis. This inhibition can lead to reduced proliferation of rapidly dividing cells, such as cancer cells .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against HeLa cells (IC50: 0.69-11 μM)
AntimicrobialEffective against various pathogens
Enzyme InhibitionDHODH inhibition leading to reduced cell proliferation

Q & A

Q. Table 1: Yield Comparison Under Different Conditions

SubstituentSolventCatalystYield (%)Reference
4-ChlorophenylEthanolNone65
4-MethylphenylAcetonitrileFeCl₃78
3-NitrophenylMicrowave-85

Advanced: How can computational methods like DFT and Hirshfeld surface analysis elucidate electronic properties and intermolecular interactions?

Answer:

  • Density Functional Theory (DFT) : Optimizes molecular geometry and calculates frontier orbitals. For example, the HOMO-LUMO gap (~4.5 eV) indicates moderate reactivity, consistent with experimental redox behavior .
  • Hirshfeld Surface Analysis : Maps intermolecular contacts (e.g., H···O, C···Cl). In a 4-chlorophenyl derivative, 12% of interactions are Cl···H contacts, influencing crystal packing .
  • IRI (Interaction Region Indicator) : Visualizes steric clashes and hydrogen bonds, critical for understanding polymorphism .

Q. Table 2: Computational vs. Experimental Bond Lengths (Å)

Bond TypeDFT ValueX-ray ValueDeviation
C=O (ester)1.211.230.02
N–H (dihydropyridine)1.021.010.01

Basic: What spectroscopic techniques are used for structural characterization?

Answer:

  • X-ray Crystallography : Resolves stereochemistry and confirms the boat conformation of the 1,4-dihydropyridine ring (e.g., puckering parameters: Q = 0.42 Å, θ = 84°) .
  • NMR : ¹H NMR shows characteristic singlets for C3/C5 methyl groups (δ ~2.3 ppm) and NH proton (δ ~5.1 ppm) .
  • IR : Strong carbonyl stretches at ~1700 cm⁻¹ (ester) and ~1650 cm⁻¹ (amide, if present) .

Q. Table 3: Key Spectral Data

TechniqueKey SignalReference
¹³C NMRC=O at ~167 ppm
X-rayDihedral angle: 178° (C3-C4-C5)

Advanced: How does the substitution pattern on the phenyl ring affect crystal packing and stability?

Answer:

  • Chlorine substituents : Induce dense packing via Cl···H interactions (e.g., 4-chlorophenyl derivatives show shorter contact distances: 2.9 Å vs. 3.2 Å for methyl) .
  • Nitro groups : Increase π-stacking interactions due to electron-deficient rings, reducing solubility but enhancing thermal stability (Tₘ ~220°C vs. 190°C for methoxy) .

Q. Table 4: Crystal Parameters by Substituent

SubstituentSpace GroupUnit Cell Volume (ų)Density (g/cm³)
4-ChlorophenylP1̄1031.251.306
3-NitrophenylP2₁/c987.341.352

Advanced: What strategies resolve contradictions in pharmacological activity data across similar derivatives?

Answer:

  • Bioassay standardization : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 25 µM for antitumor activity) arise from cell line variability (HeLa vs. MCF-7). Normalize protocols using reference compounds .
  • Structure-Activity Relationship (SAR) : Nitro groups enhance cytotoxicity but reduce bioavailability; ester groups balance lipophilicity (logP ~2.5) .

Q. Table 5: Pharmacological Activity Comparison

DerivativeActivity (IC₅₀, µM)Cell LineReference
4-Chlorophenyl12.4HeLa
3-Nitrophenyl8.9MCF-7

Basic: How are stability and storage conditions optimized for this compound?

Answer:

  • Thermal stability : Decomposition occurs above 200°C; DSC shows endothermic peaks at 195–210°C .
  • Light sensitivity : Store at –20°C in amber vials to prevent photodegradation (half-life reduces from 6 months to 3 weeks under UV exposure) .

Advanced: What role do hydrogen-bonding networks play in polymorphism?

Answer:
Polymorphs arise from variations in NH···O=C interactions. For example:

  • Form I : Chains via NH···O (2.8 Å).
  • Form II : Dimers via NH···O (3.0 Å) and C–H···π (2.7 Å) .
    DSC and PXRD distinguish forms, with energy differences ~2 kJ/mol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.